6-hydroxy-N-(pyridin-3-yl)pyrimidine-4-carboxamide
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Overview
Description
6-hydroxy-N-(pyridin-3-yl)pyrimidine-4-carboxamide is a heterocyclic compound that features both pyridine and pyrimidine rings
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cdk2 , a protein kinase involved in regulating the cell cycle .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes such as inhibition of enzymatic activity .
Biochemical Pathways
Similar compounds have been shown to affect pathways related to cell cycle regulation .
Pharmacokinetics
Similar compounds have been evaluated for their pharmacokinetic profiles .
Result of Action
Similar compounds have been shown to have cytotoxic activities against certain cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-N-(pyridin-3-yl)pyrimidine-4-carboxamide typically involves the condensation of pyridine-3-carboxamide with a suitable pyrimidine derivative under controlled conditions. One common method involves the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-N-(pyridin-3-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The pyridine and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Oxidation: Formation of 6-oxo-N-(pyridin-3-yl)pyrimidine-4-carboxamide.
Reduction: Formation of 6-hydroxy-N-(pyridin-3-yl)pyrimidine-4-amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-hydroxy-N-(pyridin-3-yl)pyrimidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 6-hydroxy-N-(pyridin-2-yl)pyrimidine-4-carboxamide
- 6-hydroxy-N-(pyridin-4-yl)pyrimidine-4-carboxamide
- 6-hydroxy-N-(pyridin-3-yl)pyrimidine-5-carboxamide
Uniqueness
6-hydroxy-N-(pyridin-3-yl)pyrimidine-4-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the hydroxyl group and the pyridine ring can significantly affect the compound’s ability to interact with molecular targets and undergo various chemical reactions .
Properties
IUPAC Name |
6-oxo-N-pyridin-3-yl-1H-pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O2/c15-9-4-8(12-6-13-9)10(16)14-7-2-1-3-11-5-7/h1-6H,(H,14,16)(H,12,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQFPCIBIQAWPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC(=O)NC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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